6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl, chlorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized in the presence of a trifluoromethylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-methyl-2,3-dihydropyridazin-3-one
- 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-ethyl-2,3-dihydropyridazin-3-one
Uniqueness
Compared to similar compounds, 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-6-4-10(5-7-11)17(27)16-14(18(21,22)23)9-15(26)25(24-16)13-3-1-2-12(20)8-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTXWNPAJLILTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.